4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride
Description
Properties
IUPAC Name |
4-(azetidin-3-ylmethyl)-1-methylpyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)2-7-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKHUTVUQNJAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Azetidine Ring to the Pyrazole Moiety: This step involves the reaction of the azetidine derivative with a pyrazole precursor. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the azetidine or pyrazole rings can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival. Inhibiting Hsp90 can lead to the degradation of several oncogenic proteins, making this compound a candidate for anticancer therapy. Research indicates that derivatives of pyrazole compounds show promise as effective chemotherapeutic agents due to their ability to disrupt cancer cell proliferation pathways .
Antimicrobial Activity
Another significant application of this compound is its potential antimicrobial properties. Studies have demonstrated that pyrazole derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for developing new antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Target | Effectiveness | References |
|---|---|---|---|
| Anticancer | Hsp90 | Inhibition of tumor growth | |
| Antimicrobial | Various bacteria | Effective against S. aureus and E. coli |
Case Study 1: Hsp90 Inhibition
In a study focusing on Hsp90 inhibitors, researchers synthesized several pyrazole derivatives, including this compound. The compound was tested in vitro for its ability to inhibit Hsp90 activity, showing promising results in reducing the viability of cancer cells in culture. The mechanism was attributed to the compound's ability to disrupt the chaperone's function, leading to the degradation of client proteins involved in oncogenesis .
Case Study 2: Antimicrobial Efficacy
A separate investigation evaluated the antimicrobial efficacy of various pyrazole compounds against clinical isolates of bacteria. The study found that this compound exhibited significant antibacterial activity, particularly against resistant strains of E. coli. The findings support further exploration into its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The primary compound’s azetidine is connected via a methylene bridge, whereas 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride lacks this bridge, resulting in a simpler structure and lower molecular weight .
- Salt Form : All analogs are dihydrochloride salts, improving aqueous solubility for biological applications .
Pharmaceutical Intermediates
The primary compound and its analogs are frequently employed as intermediates in drug synthesis. For example:
- Patent Application Example: A structurally related compound, 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride, was used in a multi-step synthesis of a fluorinated isonicotinoyl derivative, highlighting the role of azetidine-pyrazole hybrids in kinase inhibitor development .
- Functional Group Compatibility : The methylene bridge in the primary compound provides flexibility for further functionalization, whereas direct azetidine-pyrazole linkages (e.g., 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride) may limit steric accessibility .
Commercial Availability and Regulatory Status
- Global Suppliers: The primary compound is supplied by over 15,000 vendors worldwide, with stringent certifications (e.g., FDA, ISO) ensuring quality .
- Regulatory Compliance : Dihydrochloride salts generally meet industrial-grade standards (e.g., ≥98% purity), aligning with pharmaceutical intermediate requirements .
Biological Activity
The compound 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride (CAS No. 2031261-15-9) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 4-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole dihydrochloride |
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 g/mol |
| Physical Form | Powder |
| Purity | ≥ 95% |
Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound has been linked to various mechanisms, including:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes that are critical in metabolic pathways.
- Receptor Modulation : It acts on various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential : In vitro studies have shown that it may inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Evidence from animal models suggests it may protect neuronal cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested the antimicrobial properties of the compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro experiments conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The study highlighted its mechanism involving the modulation of apoptotic pathways.
Toxicology and Safety
While promising in terms of biological activity, it is crucial to consider the safety profile of this compound. Toxicological assessments are necessary to evaluate potential side effects and establish safe dosage levels for therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride, and how can reaction efficiency be optimized?
- Methodology : Use multi-step organic synthesis, starting with pyrazole core functionalization followed by azetidine coupling. For optimization, apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict intermediates and transition states to guide experimental design .
- Key Challenges : Avoid side reactions during azetidine ring formation; monitor pH to stabilize the dihydrochloride salt.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : Confirm azetidine and pyrazole ring connectivity via - and -NMR, focusing on methyl group splitting patterns and azetidine proton environments .
- HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with a C18 column and electrospray ionization (ESI-MS) in positive ion mode .
- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen bonding interactions in the dihydrochloride form .
Q. How can preliminary structure-activity relationships (SAR) be established for this compound in pharmacological studies?
- Methodology :
- Syntestereoisomers or analogs (e.g., substituting azetidine with piperidine) and test in vitro assays (e.g., receptor binding, enzyme inhibition).
- Use molecular docking to predict binding modes to target proteins (e.g., GPCRs, kinases) and correlate with experimental IC values .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s reactivity and stability under varying conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Study solvation effects and salt dissociation in aqueous/organic matrices .
- Reactivity Prediction : Combine density functional theory (DFT) with machine learning to predict degradation pathways (e.g., hydrolysis of the azetidine ring) .
- Thermodynamic Analysis : Calculate Gibbs free energy changes for protonation states using pKa prediction tools (e.g., ACD/Labs) .
Q. How can contradictory data in solubility and bioavailability studies be resolved?
- Methodology :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Use DoE to optimize formulations .
- Bioavailability Analysis : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetic data (rodent models). Apply multivariate statistics to identify confounding variables (e.g., pH, particle size) .
Q. What advanced techniques are recommended for elucidating reaction mechanisms in azetidine-pyrazole coupling?
- Methodology :
- Isotopic Labeling : Track -labeled intermediates via NMR or MS to confirm reaction pathways .
- In Situ Spectroscopy : Use FTIR or Raman to monitor real-time bond formation/cleavage during coupling .
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
- Process Control : Implement flow chemistry with inline PAT (Process Analytical Technology) for continuous monitoring .
- Separation Optimization : Use membrane technologies (e.g., nanofiltration) to remove impurities during workup .
Data Management and Validation
Q. What frameworks ensure reproducibility in studies involving this compound?
- Methodology :
- FAIR Data Principles : Use electronic lab notebooks (ELNs) to standardize metadata (e.g., reaction conditions, spectral peaks) .
- Cross-Validation : Compare results with orthogonal methods (e.g., LC-MS vs. -NMR integration) to confirm purity .
Q. How should researchers handle discrepancies between computational predictions and experimental outcomes?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
